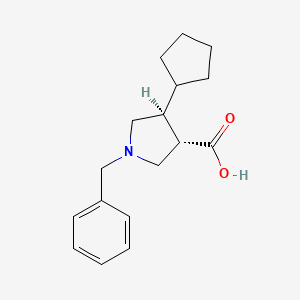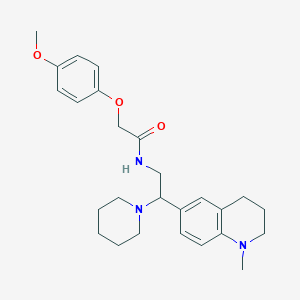
(3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid is a chiral compound with a unique structure that includes a benzyl group, a cyclopentyl group, and a pyrrolidine ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary to direct the stereoselective formation of the pyrrolidine ring. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
(3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound can be used in studies of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, where it can either inhibit or activate their function. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-1-benzyl-4-cyclohexylpyrrolidine-3-carboxylic acid: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
(3S,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid: Contains a phenyl group instead of a cyclopentyl group.
(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid: Has a methyl group in place of the cyclopentyl group.
Uniqueness
(3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its cyclopentyl group provides a different steric environment compared to similar compounds with cyclohexyl or phenyl groups, potentially leading to different reactivity and interactions with molecular targets.
Properties
IUPAC Name |
(3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c19-17(20)16-12-18(10-13-6-2-1-3-7-13)11-15(16)14-8-4-5-9-14/h1-3,6-7,14-16H,4-5,8-12H2,(H,19,20)/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASNKBPKCMOCFS-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-((2-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbamoyl)benzoate](/img/structure/B2855363.png)
![Sodium 4-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2855364.png)
![3-benzyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2855365.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2855366.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenylacetamide](/img/structure/B2855367.png)
![N-(3-cyanophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2855368.png)
![8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2855369.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2855374.png)
![6-(4-Chlorophenyl)-2-[1-(pyrimidin-4-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2855378.png)



